6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in applications such as drug discovery, molecular biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropylsulfonyl group, and the final coupling with the pyridazin-3-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
- 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrimidin-4-amine
Uniqueness
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine stands out due to its specific structural features, which confer unique reactivity and biological activity. Its cyclopropylsulfonyl group and pyrrolidine ring contribute to its stability and versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16(2)12-5-6-13(15-14-12)20-10-7-8-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFARNBWTYVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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